molecular formula C30H10Br4O2 B12701599 6,14,,-Tetrabromopyranthrene-8,16-dione CAS No. 85958-94-7

6,14,,-Tetrabromopyranthrene-8,16-dione

Cat. No.: B12701599
CAS No.: 85958-94-7
M. Wt: 722.0 g/mol
InChI Key: OEXVSYXKYKIGMH-UHFFFAOYSA-N
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Description

6,14,-Tetrabromopyranthrene-8,16-dione is a brominated organic compound with the molecular formula C₃₀H₁₀Br₄O₂ and a molecular weight of 722.015 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,14,-Tetrabromopyranthrene-8,16-dione typically involves the bromination of pyrene derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst. The process may require controlled temperatures and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of 6,14,-Tetrabromopyranthrene-8,16-dione follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate advanced purification techniques to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

6,14,-Tetrabromopyranthrene-8,16-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce less brominated pyrene derivatives. Substitution reactions can result in a variety of functionalized pyrene compounds .

Scientific Research Applications

6,14,-Tetrabromopyranthrene-8,16-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,14,-Tetrabromopyranthrene-8,16-dione involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms play a crucial role in its reactivity and interactions. It can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,6,14-Tetrabromo-8,16-pyranthrenedione
  • 8,16-Pyranthrenedione, 1,2,6,14-tetrabromo-

Uniqueness

6,14,-Tetrabromopyranthrene-8,16-dione is unique due to its specific bromination pattern and structural properties.

Properties

CAS No.

85958-94-7

Molecular Formula

C30H10Br4O2

Molecular Weight

722.0 g/mol

IUPAC Name

1,2,6,14-tetrabromopyranthrene-8,16-dione

InChI

InChI=1S/C30H10Br4O2/c31-20-6-5-12-15-8-17-21(32)9-18-23-14(11-3-1-2-4-13(11)29(18)35)7-16-22(33)10-19(24(15)26(16)25(17)23)30(36)27(12)28(20)34/h1-10H

InChI Key

OEXVSYXKYKIGMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C=C5C6=C4C7=C3C(=CC(=C7C=C6C8=C(C5=O)C(=C(C=C8)Br)Br)Br)C2=O)Br

Origin of Product

United States

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